molecular formula C21H15ClFN3O2S2 B2666857 N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1111317-99-7

N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2666857
CAS RN: 1111317-99-7
M. Wt: 459.94
InChI Key: GXVNEPQHKKTWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S2 and its molecular weight is 459.94. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors

This compound has been synthesized as part of studies exploring potent dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in the nucleotide synthesis pathway. These inhibitors demonstrate significant potential in cancer therapy due to their dual inhibitory action. The synthesis approach involved the creation of a key intermediate, which was further modified to enhance its inhibitory activity against both human TS and DHFR, showcasing its potential in the development of new anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Quantum Chemical Insight and Molecular Docking

The compound has been analyzed for its molecular structure, spectroscopic characteristics, and antiviral potency, particularly against SARS-CoV-2. Studies include quantum chemical insights into its molecular structure, natural bond orbital calculations, and vibrational assignments using density functional theory. The antiviral potency was investigated through molecular docking against SARS-CoV-2 protein, suggesting its potential application in antiviral drug development (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Antitumor Activity

Research into new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including the compound , has been conducted to evaluate their antitumor activities. These compounds have shown significant potential against various human cancer cell lines, indicating their usefulness in the development of novel anticancer therapies (Hafez & El-Gazzar, 2017).

Spectral Characterization and Synthetic Methods

The compound has been part of studies focusing on the synthesis and spectral characterization of new derivatives. These studies include the development of convenient synthetic methods and characterization through spectral analyses, which are essential for understanding the compound's properties and facilitating its application in further scientific research (Zaki, Radwan, & El-Dean, 2017).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S2/c1-26-20(28)19-18(14(10-29-19)12-5-3-2-4-6-12)25-21(26)30-11-17(27)24-16-8-7-13(22)9-15(16)23/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVNEPQHKKTWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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